benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
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Overview
Description
Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate is a complex organic compound with a unique tetracyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione. The process includes various steps such as cyclization, oxidation, and esterification under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate has several applications in scientific research:
Chemistry: It is used to study complex molecular structures and reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- (2S,8S)-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-7-one
- (2S,8R)-2-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-7-one
Uniqueness
Benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate is unique due to its specific tetracyclic structure and the presence of multiple functional groups. This makes it a valuable compound for studying complex chemical reactions and developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate |
InChI |
InChI=1S/C24H23N3O4/c28-22(31-14-15-6-2-1-3-7-15)11-10-19-24(30)27-13-20-17(12-21(27)23(29)26-19)16-8-4-5-9-18(16)25-20/h1-9,19,21,25H,10-14H2,(H,26,29)/t19-,21-/m0/s1 |
InChI Key |
IOCMTLUYJPUAGS-FPOVZHCZSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)N2CC3=C1C4=CC=CC=C4N3)CCC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2CC3=C1C4=CC=CC=C4N3)CCC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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